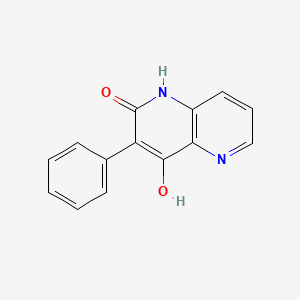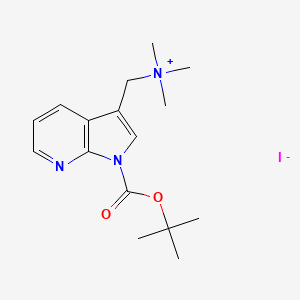![molecular formula C7H3BrN2O2 B599795 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 149142-67-6](/img/structure/B599795.png)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, commonly referred to as 5-BPP, is an organic compound derived from pyrrole and pyridine, two important heterocyclic compounds. 5-BPP has been widely studied due to its unique properties and potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles : A study described a simple synthesis method for heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. This method, involving Fischer indole cyclization in polyphosphoric acid, is particularly valuable for building a 5-bromo-7-azaindole scaffold with alkyl or aryl substituents at positions 2 and 3 from available materials (Alekseyev, Amirova, & Terenin, 2015).
Preparation of Indole Derivatives : Another research focused on the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones from indoles, which are useful precursors for Indole-2,3-diones. The study highlights the potential for bromination of the 6-membered ring in certain conditions, leading to products like 3,5,6-tribromoindole-4,7-dione (Parrick, Yahya, Ijaz, & Yizun, 1989).
Development of 5-Azaisatins : A novel approach to 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) was developed through an annulation of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones by thioacetamide. This reaction introduced a new way of C–H functionalization of thioacetamide and proceeded under green, catalyst-free conditions (Kobelev, Stepanova, Dmitriev, & Maslivets, 2019).
Synthesis of Semiconducting Materials : Research was conducted on novel nitrogen-embedded small molecules synthesized from the condensation reactions involving 1-(2-ethylhexyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione. These molecules' optical, electrochemical properties, self-assembly behavior, and carrier transport properties were studied, highlighting their potential in semiconducting applications (Zhou, Lin, Xiaotong, Li, Zhang, Wang, & Yu, 2019).
Antibacterial Activity : A study on the cyclocondensation of 5-Chlorosatin derivatives by the action of Diamino-5-bromo-pyridine revealed the synthesis of compounds possessing Pyrido [2,3-b] Pyrazines. These compounds exhibited good antibacterial activity against Bacillus cereus and Staphylococcus aureus, indicating potential medicinal applications (Tribak, Skalli, Haoudi, Rodi, Senhaji, & Essassi, 2018).
Propiedades
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-3-1-4-5(11)7(12)10-6(4)9-2-3/h1-2H,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIHKZDTYPKUHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)C(=O)N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693283 |
Source


|
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
CAS RN |
149142-67-6 |
Source


|
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

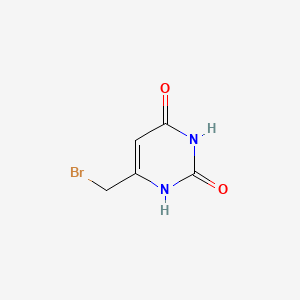
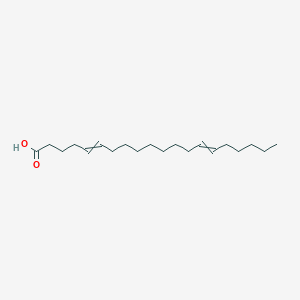
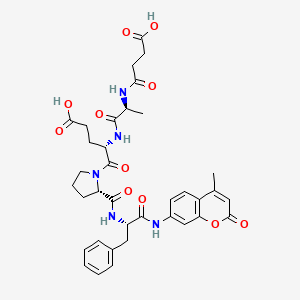

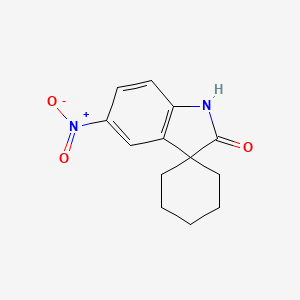
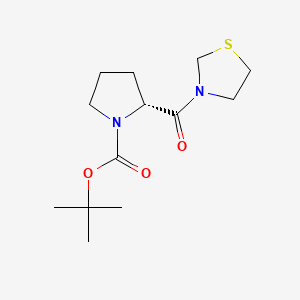
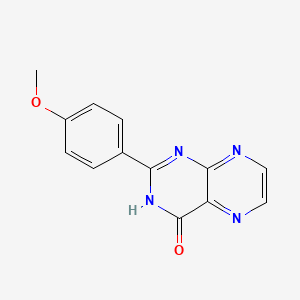
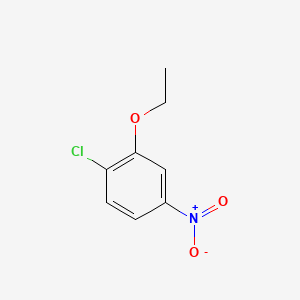
![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)
![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)
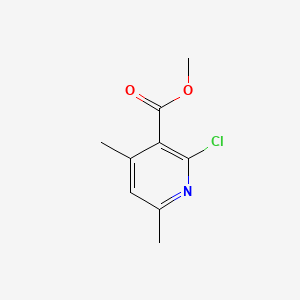
![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)
